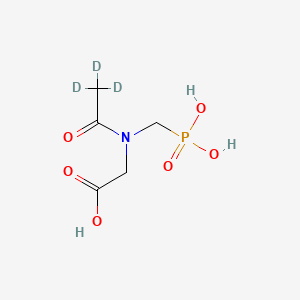

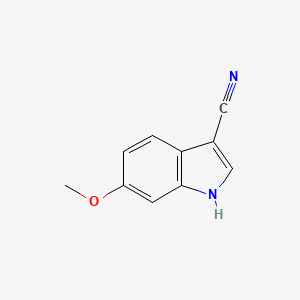

![molecular formula C8H16N2O5 B585613 Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate CAS No. 112844-39-0](/img/structure/B585613.png)

Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

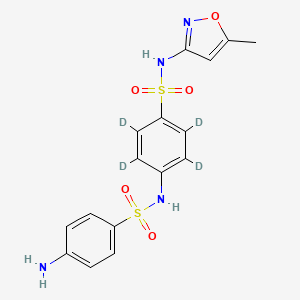

Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate is a chemical compound with the linear formula C8H16N2O5 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is a versatile compound used in scientific research and exhibits properties that make it valuable for various applications such as drug synthesis, catalysis, and material science.

Molecular Structure Analysis

The molecular structure of Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate is represented by the SMILES string O=C(OCC)NCCONC(OCC)=O and the InChI string 1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) .科学的研究の応用

Formation Mechanisms and Analysis Techniques

Ethyl carbamate (EC), a well-known chemical found in fermented foods and beverages, is scrutinized due to its genotoxic and carcinogenic properties across several species, classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer. Research into EC's formation mechanisms—primarily through the interaction of urea and ethanol during fermentation—offers insights into minimizing its presence in consumables. Analytical techniques for EC detection have evolved, with gas chromatography coupled to mass spectrometry (GC-MS) being a standard approach, alongside high-performance liquid chromatography (HPLC) and spectroscopic methods providing alternative, efficient detection means. These advancements in understanding EC's formation and detection methods are crucial for reducing its levels in food and beverages, thereby mitigating associated health risks (Weber & Sharypov, 2009).

Environmental and Biological Degradation

The biodegradation of ethyl tert-butyl ether (ETBE), a gasoline additive, in soil and groundwater showcases microbial abilities to mitigate pollution through aerobic degradation, highlighting nature's capacity to adapt and respond to anthropogenic chemical challenges. This process involves initial hydroxylation and subsequent breakdown into various intermediates, elucidating microbial pathways that could potentially be harnessed for bioremediation efforts. Identifying specific microbial genes responsible for ETBE metabolism paves the way for bioaugmentation strategies, aiming to enhance the natural attenuation of such pollutants in affected environments (Thornton et al., 2020).

Ethyl Carbamate in Alcoholic Beverages

Extensive studies have focused on the presence of EC in alcoholic beverages, identifying it as a byproduct of fermentation and distillation processes. The concentration of EC varies significantly among different types of spirits, with distilled spirits showing higher levels. This variability underscores the importance of monitoring and controlling EC levels within the alcohol production industry to ensure consumer safety. Efforts to mitigate EC's formation have led to improved manufacturing practices and the exploration of chemical and enzymatic methods to reduce its precursor compounds, safeguarding the quality of alcoholic beverages while addressing health concerns (Battaglia, Conacher, & Page, 1990).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, avoid ingestion, skin contact, and inhalation . It’s advised to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .

特性

IUPAC Name |

ethyl N-[2-(ethoxycarbonylamino)ethoxy]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3-13-7(11)9-5-6-15-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRSANPCBIBVEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCONC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

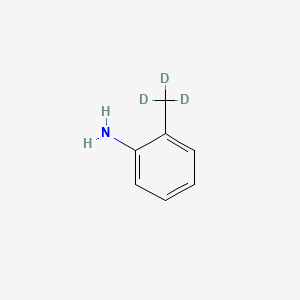

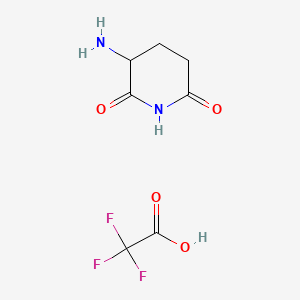

![4h-[1,4]Oxazocino[4,5-a]benzimidazole](/img/structure/B585549.png)